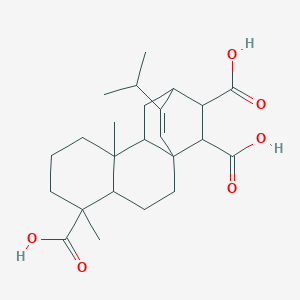
Fumaropimaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fumaropimaric acid is a natural product that has gained significant attention in recent years due to its promising biological activities. It is a diterpene acid that is found in the resin of the pine tree, Pinus roxburghii. This compound has been reported to exhibit various biological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties.
Applications De Recherche Scientifique
Complement System Inhibition and Biological Reactions
Fumaropimaric acid has been identified as a potent inhibitor of the complement system. It can block the hemolytic activity of guinea pig serum and dissociate activated complement complexes, reducing chemotactic activity. This inhibition is evident in various biological reactions, including systemic Forssman, cutaneous Forssman, and reversed passive Arthus reactions. Fumaropimaric acid's effects suggest potential applications in controlling complement-dependent inflammatory responses (Glovsky et al., 1969).
Delayed Hypersensitivity and Cutaneous Reactions
Research shows that fumaropimaric acid can suppress delayed hypersensitivity and cutaneous reactions in guinea pigs. The mechanism of this suppression varies depending on the type of reaction, indicating that fumaropimaric acid may have distinct modes of action for different immune responses (Feinman et al., 1970).
Therapeutic Action in Experimental Nephritis
Fumaropimaric acid was studied for its therapeutic action in experimental immune nephritis. In this context, it showed potential in reducing the severity of nephritis, suggesting its utility in treating immune-mediated renal diseases (Floyd et al., 1974).
Skin Allograft Rejection
In studies of skin allograft rejection in guinea pigs, fumaropimaric acid was used to explore the role of the complement system in this process. While its effect on prolonging allograft survival was minimal, these studies highlight its potential role in modulating complement-dependent inflammation (Glovsky et al., 1973).
Neuroprotective and Immunomodulatory Effects
Fumaric acid and its esters have shown neuroprotective and immunomodulatory effects, particularly in the context of multiple sclerosis. Clinical studies have demonstrated their potential in reducing inflammatory lesions and preserving neural integrity, primarily due to their antioxidative properties (Gold et al., 2012).
Chemical Synthesis and Industrial Applications
Fumaropimaric acid has been used in the synthesis of various compounds, showcasing its versatility in chemical applications. This includes its use in the synthesis of enantiopure diamines and Schiff bases, indicating its potential utility in chemical manufacturing and industrial processes (Khlebnikova et al., 2018).
Propriétés
Numéro CAS |
125-66-6 |
|---|---|
Nom du produit |
Fumaropimaric acid |
Formule moléculaire |
C24H34O6 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
(1S,4R,5R,9R,10R,12R,13R,14S)-5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid |
InChI |
InChI=1S/C24H34O6/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(29)30)16(24)10-13(14)17(19(25)26)18(24)20(27)28/h11-13,15-18H,5-10H2,1-4H3,(H,25,26)(H,27,28)(H,29,30)/t13-,15+,16+,17+,18+,22-,23+,24-/m0/s1 |
Clé InChI |
PXYRCOIAFZBLBN-HQJFNQTASA-N |
SMILES |
CC(C)C1=CC23CCC4C(C2CC1C(C3C(=O)O)C(=O)O)(CCCC4(C)C(=O)O)C |
SMILES canonique |
CC(C)C1=CC23CCC4C(C2CC1C(C3C(=O)O)C(=O)O)(CCCC4(C)C(=O)O)C |
Synonymes |
(4α,8α,12α,13R,14S)-16-Isopropyl-17,19-dinoratis-15-ene-4,13,14-tricarboxylic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



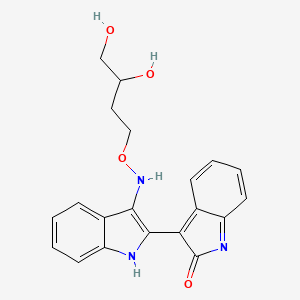
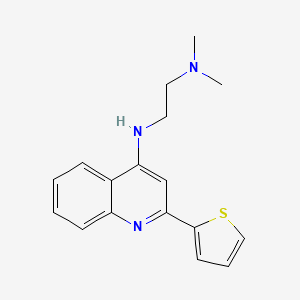
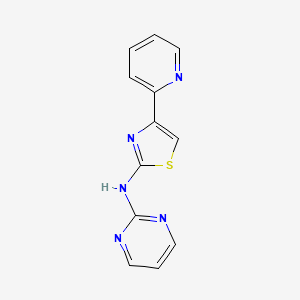
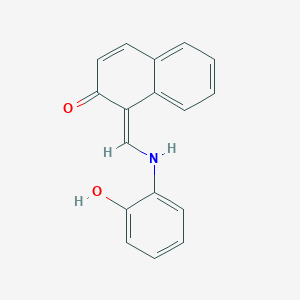
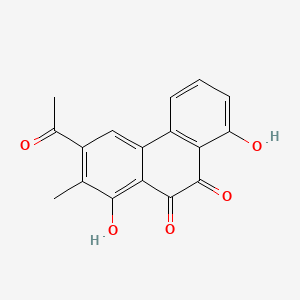
![5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B1663271.png)
![N-[3-[2-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide](/img/structure/B1663272.png)
![2-(Furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione](/img/structure/B1663274.png)
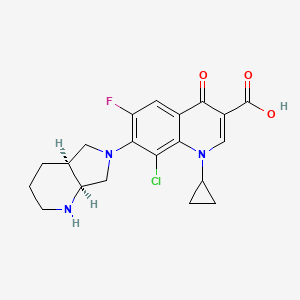
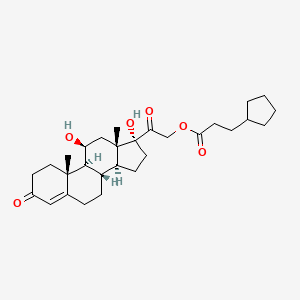
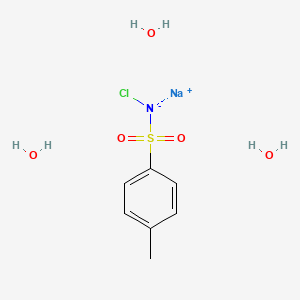
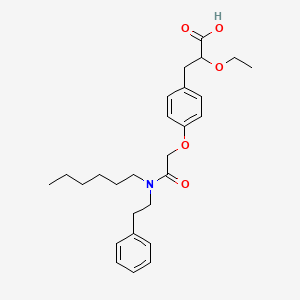
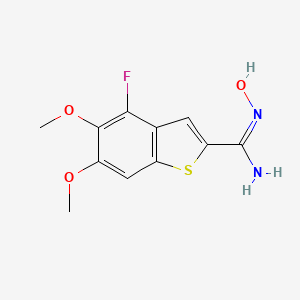
![7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1663281.png)